N-cyclopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene and thiazole rings might be formed using techniques specific to heterocyclic chemistry .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclopentyl group, the thiazole ring, the thiophene ring, and the acetamide group . The arrangement of these groups in the molecule would determine its three-dimensional shape and possibly its reactivity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its constituent parts. The thiophene and thiazole rings, for example, are aromatic and might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .Scientific Research Applications
Antitumor Applications
- Heterocyclic Derivatives for Antitumor Activity : Research has demonstrated the synthesis of heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings from related precursor compounds, showing significant antiproliferative activity against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The synthetic methodologies employed offer simplicity, convenience in yield production, and diversity in the reactive sites, facilitating further biological investigations (H. Shams et al., 2010).
Antimicrobial Applications
- Sulfonamide Derivatives for Antimicrobial Activity : Novel heterocyclic compounds incorporating sulfamoyl moiety have been synthesized, targeting use as antimicrobial agents. These compounds, through a variety of synthetic pathways, have shown promising antibacterial and antifungal activities (E. Darwish et al., 2014).
Optoelectronic Applications
- Thiazole-based Polythiophenes : Thiazole-containing monomers have been synthesized and subjected to electrochemical polymerization to investigate the optoelectronic properties of the resultant conducting polymers. This research provides insights into the applications of these materials in optoelectronics, highlighting their potential in devices requiring specific optical band gaps and switching times (P. Camurlu & N. Guven, 2015).
Synthesis of Novel Heterocyclic Compounds
- Diverse Heterocyclic Systems : Studies have focused on the synthesis of a wide range of novel heterocyclic compounds, including pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, with evaluations of their antitumor activities. Some compounds have shown promising results against tumor cell lines, contributing to the development of new therapeutic agents (R. Mohareb et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of thiazole derivatives , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The compound’s thiazole ring, which contains sulfur and nitrogen atoms, is aromatic and has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Properties
IUPAC Name |
N-cyclopentyl-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S3/c19-13(14-6-3-7-21-14)10-23-16-18-12(9-22-16)8-15(20)17-11-4-1-2-5-11/h3,6-7,9,11H,1-2,4-5,8,10H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYSTGFOWVSMHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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